4-(Di-p-tolylamino)benzyl alcohol
Description
4-(Di-p-tolylamino)benzyl alcohol is a benzyl alcohol derivative featuring two para-tolyl (methyl-substituted phenyl) groups attached to an amino moiety at the 4-position of the benzyl core. This compound is synthesized via organolithium-mediated reactions, as demonstrated in the protocol by Hellwinkel and Heinrich, where 4-iodotoluol undergoes lithiation followed by reaction with intermediates to yield the product as a yellow oil . Its structure combines electron-rich aromatic systems with a hydroxyl group, making it a candidate for applications in organic electronics, particularly as a building block for non-fullerene acceptors (NFAs) in solar cells .
Properties
IUPAC Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-14,23H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKFXASXHWYKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Di-p-tolylamino)benzyl alcohol, a compound characterized by its unique structural properties, is part of a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H15N3
- Molecular Weight: 237.30 g/mol
- CAS Number: 148077-49-0
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits a structural similarity to nucleotides, allowing it to engage with biopolymers in living systems. This interaction can affect multiple biochemical pathways, leading to diverse pharmacological effects such as:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various microorganisms.
- Anticancer Properties: Research indicates that it may have effects on cancer cell proliferation and apoptosis.
- Neuroprotective Effects: Some studies suggest that it may protect neuronal cells from oxidative stress.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of typical antimicrobial agents, suggesting its potential use in treating infections.
Anticancer Properties
In vitro studies using various cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. For instance, treatment with the compound resulted in a marked increase in caspase-3 activity, indicating its role in programmed cell death.
Neuroprotective Effects
Research involving neuronal cell cultures indicated that this compound could mitigate oxidative damage caused by reactive oxygen species (ROS). This protective effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest good bioavailability and stability. Studies indicate that it is well absorbed when administered orally and has a favorable safety profile with minimal toxicity observed in animal models.
Scientific Research Applications
Applications in Scientific Research
-
Pharmaceutical Development
- Anticancer Agents : The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of benzyl alcohol can exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that certain benzyl alcohol derivatives can inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms .
- Neuroprotective Effects : Research has suggested that compounds similar to 4-(di-p-tolylamino)benzyl alcohol may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
-
Dyes and Pigments
- The compound serves as a building block in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for applications in textile dyeing and coatings, where colorfastness is essential.
-
Organic Synthesis
- As a versatile intermediate, this compound is utilized in the synthesis of various organic compounds, including agrochemicals and fine chemicals. Its functional groups allow for further modifications, making it a valuable precursor in synthetic chemistry.
Industrial Applications
-
Cosmetic Formulations
- The compound is being explored for use in cosmetic formulations due to its potential antibacterial properties. It can act as a preservative or active ingredient in skincare products, enhancing their efficacy against microbial contamination.
-
Polymer Chemistry
- In polymer chemistry, this compound can be used as a monomer or additive to improve the mechanical properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and durability.
-
Agricultural Chemicals
- The compound has potential applications in the formulation of agrochemicals, particularly as a component in herbicides or fungicides. Its effectiveness as a building block for more complex molecules makes it valuable in developing new agricultural products.
Case Studies
- Anticancer Activity Study
- Neuroprotective Research
Data Table: Applications Overview
| Application Area | Specific Uses | Notes |
|---|---|---|
| Pharmaceutical | Anticancer agents, neuroprotective agents | Significant cytotoxic effects observed |
| Dyes and Pigments | Textile dyeing | Stable complexes with metal ions |
| Organic Synthesis | Building block for agrochemicals | Versatile precursor for complex organic compounds |
| Cosmetic Formulations | Preservative in skincare products | Potential antibacterial properties |
| Polymer Chemistry | Monomer/additive for polymers | Enhances mechanical properties |
| Agricultural Chemicals | Component in herbicides/fungicides | Valuable for developing new agricultural products |
Comparison with Similar Compounds
Y5 (Bis(4-(di-p-tolylamino)phenyl)phenylphosphine oxide)
- Structure: Y5 incorporates two 4-(di-p-tolylamino)phenyl groups linked to a phosphine oxide core, enhancing its intramolecular donor-acceptor (D-A) character.
- Applications : As a NFA, Y5 exhibits superior electron mobility compared to simpler benzyl alcohol derivatives, achieving power conversion efficiencies >15% in organic photovoltaics .
- Key Difference: The phosphine oxide group in Y5 introduces additional electron-withdrawing capacity, whereas 4-(di-p-tolylamino)benzyl alcohol lacks this feature, limiting its standalone use in NFAs.
4-(Trifluoromethyl)benzyl Alcohol (4-TBA)
- Structure : Substitutes the hydroxyl-bearing benzyl core with a trifluoromethyl group.
- Applications : Serves as a catalyst and intermediate in fluorinated compound synthesis. Its electronegative CF₃ group enhances stability in polar solvents .
- Key Difference: Unlike this compound, 4-TBA lacks aromatic amino groups, reducing its utility in charge-transport applications.
4-Hydroxybenzyl Alcohol
- Structure: Features a hydroxyl group at the para position without amino substituents.
- Applications : Widely studied for antioxidant and neuroprotective properties. For example, 4-hydroxybenzyl alcohol derivatives isolated from Gastrodia elata show neuroprotective effects in vitro .
- Key Difference: The absence of amino groups limits its electronic tunability compared to this compound.
4-Methoxybenzyl Alcohol
- Structure : Contains a methoxy group at the para position.
- Applications : Used in fragrances and solvents. However, it exhibits acute toxicity (H302, H315) and skin irritation risks, limiting its industrial use .
Comparative Data Table
Research Findings
- Synthetic Utility: this compound’s synthesis requires stringent conditions (-78°C, organolithium reagents), contrasting with simpler benzyl alcohols (e.g., 4-hydroxybenzyl alcohol), which are often isolated from natural sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
